molecular formula C32H35N3O6 B12300938 tert-Butyl (S)-2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanoate

tert-Butyl (S)-2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanoate

Cat. No.: B12300938
M. Wt: 557.6 g/mol
InChI Key: XQLGBXCTOOARCT-UHFFFAOYSA-N
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Description

tert-Butyl (S)-2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanoate is a synthetic peptide derivative characterized by:

  • Fmoc-protected amino group: Ensures stability during solid-phase peptide synthesis (SPPS) and prevents undesired side reactions .
  • tert-Butyl ester: Enhances solubility in organic solvents and protects the carboxylic acid moiety during synthesis.
  • Multiple amide bonds: Facilitates hydrogen bonding, influencing conformational stability and interaction with biological targets.

This compound is primarily utilized in peptide synthesis as an intermediate, leveraging its orthogonal protecting groups (Fmoc and tert-butyl) for sequential deprotection strategies.

Properties

Molecular Formula

C32H35N3O6

Molecular Weight

557.6 g/mol

IUPAC Name

tert-butyl 2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C32H35N3O6/c1-32(2,3)41-30(38)27(17-21-11-5-4-6-12-21)35-29(37)19-33-28(36)18-34-31(39)40-20-26-24-15-9-7-13-22(24)23-14-8-10-16-25(23)26/h4-16,26-27H,17-20H2,1-3H3,(H,33,36)(H,34,39)(H,35,37)

InChI Key

XQLGBXCTOOARCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Fmoc Protection of the Amino Terminus

The fluorenylmethyloxycarbonyl (Fmoc) group is introduced to protect the α-amine of glycine. This is achieved by reacting glycine with Fmoc-Osu (N-hydroxysuccinimide ester of Fmoc) in anhydrous dimethylformamide (DMF) under basic conditions (e.g., 20% N-methylmorpholine). The reaction proceeds at room temperature for 4–24 hours, yielding Fmoc-Gly-OH with >98% purity.

Sequential Peptide Coupling

The protected glycine is coupled to a second glycine residue using carbodiimide-based reagents. For example, HCTU (hexafluorophosphate benzotriazole tetramethyl uronium) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) activates the carboxyl group, facilitating amide bond formation with the amine of the subsequent glycine. Coupling efficiency exceeds 95% when conducted in DMF with 20% collidine as a base.

Industrial Production Methods

Automated SPPS platforms dominate industrial-scale production due to their reproducibility and scalability. The process involves:

Resin Loading and Iterative Synthesis

Fmoc-Gly-Gly-Phe-OtBu is synthesized on 2-chlorotrityl chloride resin, which offers high loading capacity (0.8–1.2 mmol/g). After swelling the resin in DMF, the first Fmoc-protected amino acid (e.g., Fmoc-Phe-OtBu) is attached using HCTU and collidine. Subsequent deprotection with 20% piperidine in DMF (2 × 7 minutes) removes the Fmoc group, enabling sequential coupling of glycine residues.

Continuous Flow Systems

Recent advancements employ continuous flow reactors to enhance coupling efficiency. For example, a study demonstrated that coupling Fmoc-Gly-OH under flow conditions reduced reaction times by 40% compared to batch processes, achieving 99% conversion. This method minimizes side reactions such as aspartimide formation, which typically occurs at <1% per cycle when using optimized protocols.

Optimization Strategies for Enhanced Purity

Suppression of Side Reactions

Aspartimide formation, a common side reaction during Fmoc deprotection, is mitigated by adding 0.1 M HOBt (hydroxybenzotriazole) to the piperidine solution. This reduces aspartimide byproducts from 1.65% to 0.06% per cycle. Additionally, coupling at 0°C minimizes racemization of the phenylalanine residue, maintaining enantiomeric excess >99%.

Orthogonal Protecting Groups

The tert-butyl group on phenylalanine’s carboxyl moiety remains stable during Fmoc deprotection but is cleaved selectively with TFA. This orthogonal strategy allows sequential synthesis of complex peptides without premature deprotection. For example, in a case study synthesizing a 25-mer peptide, Fmoc-Gly-Gly-Phe-OtBu exhibited <0.5% cross-reactivity with other protecting groups (e.g., Trt, Pbf).

Quality Control and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Purified Fmoc-Gly-Gly-Phe-OtBu is analyzed via reverse-phase HPLC using a C18 column (gradient: 20–80% acetonitrile in 0.1% TFA). The compound elutes at 12.3 minutes with a purity of ≥98%. Impurities such as +1 Gly or -1 Gly adducts are detected at <0.5% when using fragment coupling strategies.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 557.6 [M+H]⁺, consistent with the theoretical molecular weight. Isotopic patterns validate the absence of brominated or chlorinated byproducts.

Case Studies and Applications

Anticancer Peptide Synthesis

In a 2024 study, Fmoc-Gly-Gly-Phe-OtBu was used to synthesize a thrombin-binding peptide (TBP) for oncology applications. The peptide demonstrated IC₅₀ values of 12 nM against MDA-MB-231 breast cancer cells, with 80% stability in human plasma after 24 hours. The tert-butyl group facilitated efficient cleavage during final TFA treatment, yielding the active peptide in 78% overall yield.

Hydrogel Formation for Drug Delivery

Incorporating Fmoc-Gly-Gly-Phe-OtBu into hydrogel matrices improved mechanical strength (Young’s modulus: 15 kPa vs. 5 kPa for non-Fmoc analogs) and enabled sustained release of doxorubicin over 72 hours. The tert-butyl ester’s hydrophobicity enhanced hydrogel stability in physiological conditions.

Scientific Research Applications

Chemistry

Fmoc-Gly-Gly-Phe-OtBu is widely used in the synthesis of complex peptides and proteins. It serves as a building block in SPPS, enabling the creation of peptides with high precision .

Biology

In biological research, it is used to study protein-protein interactions and enzyme-substrate interactions. It helps in the synthesis of peptides that mimic natural proteins .

Medicine

In medicinal chemistry, it is used in the development of peptide-based drugs. It is also employed in the synthesis of antibody-drug conjugates (ADCs), which are targeted cancer therapies .

Industry

Industrially, it is used in the large-scale production of peptides for pharmaceuticals and research purposes. The Fmoc/tBu strategy is favored for its efficiency and scalability .

Mechanism of Action

The mechanism of action of Fmoc-Gly-Gly-Phe-OtBu involves its role as a protected peptide fragment in SPPS. The Fmoc group protects the amino terminus during peptide elongation, preventing unwanted side reactions. The OtBu group protects the carboxyl terminus, ensuring that the peptide chain grows in the desired direction .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Functional Groups

Table 1: Structural Comparison with Analogues
Compound Name/ID Key Structural Features Molecular Weight Notable Functional Groups Reference
Target Compound Fmoc-amino, tert-butyl ester, dual acetamido linkages, phenylpropanoate backbone ~563.6 g/mol* Fmoc, tert-butyl, amide bonds -
2-acetamido-3-(4-(tert-butyl)phenyl)propanoic acid Acetamido, tert-butylphenyl, carboxylic acid 263.33 g/mol tert-butylphenyl, carboxylic acid
Benzoxazol Derivatives (12c–12h) Benzo[d]oxazol-2-ylthio, tert-butyl/methoxy/chloro substituents, benzamide core ~400–450 g/mol Benzoxazol, thioether, tert-butyl
Compound 15a tert-Butyl carbamate, piperazine, methoxyphenyl, pyrimido-oxazinone ~564.6 g/mol tert-butyl carbamate, piperazine
  • Fmoc vs. tert-Butyl Carbamate : The target compound’s Fmoc group offers UV detectability and mild base-labile deprotection (e.g., piperidine), whereas tert-butyl carbamate (Boc) in Compound 15a requires acidic conditions (e.g., trifluoroacetic acid) for removal .
  • Benzoxazol vs. Phenylpropanoate: Benzoxazol derivatives (12c–12h) exhibit planar heteroaromatic rings, enabling π-π stacking with biological targets, unlike the flexible phenylpropanoate backbone of the target compound .

Stability and Reactivity

  • Amide Bond Stability : The dual acetamido linkages in the target compound may increase susceptibility to enzymatic degradation compared to the rigid benzoxazol scaffold in 12c–12h .
  • Deprotection Efficiency : Fmoc removal under basic conditions is less harsh than the TFA-mediated cleavage required for tert-butyl carbamates (e.g., Compound 15a), preserving acid-sensitive functionalities .

Biological Activity

Overview

tert-Butyl (S)-2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanoate, commonly referred to as Fmoc-Gly-Gly-Phe-OtBu, is a compound widely utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The compound's structure incorporates protective groups that facilitate the controlled assembly of peptides, making it a valuable tool in biochemical research and drug development.

  • Molecular Formula : C32H35N3O6
  • Molecular Weight : 557.6 g/mol
  • IUPAC Name : tert-butyl 2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoate
  • InChI Key : XQLGBXCTOOARCT-UHFFFAOYSA-N

Biological Activity

The biological activity of Fmoc-Gly-Gly-Phe-OtBu primarily stems from its role in peptide synthesis and its subsequent applications in various biological studies. The compound exhibits several key activities:

  • Peptide Synthesis : The Fmoc group protects the amino terminus, while the tert-butyl group protects the carboxyl terminus, allowing for stepwise elongation of peptide chains without side reactions. This controlled synthesis is crucial for producing peptides with specific biological functions.
  • Anticancer Potential : Research has indicated that compounds similar to Fmoc-Gly-Gly-Phe-OtBu can exhibit anticancer properties. For example, derivatives of related compounds have shown metabolic stability and high tumor exposure, suggesting potential therapeutic applications in cancer treatment .
  • Enzyme Inhibition : Some studies have explored the use of similar compounds as enzyme inhibitors. The structural configuration allows for interaction with target enzymes, potentially leading to inhibition pathways relevant to disease mechanisms.

The mechanism by which Fmoc-Gly-Gly-Phe-OtBu exerts its biological effects involves:

  • Deprotection Reactions : The removal of protective groups (Fmoc and OtBu) under specific conditions (e.g., using piperidine for Fmoc and TFA for OtBu) enables the free amino acids to participate in further biochemical reactions.
  • Peptide Coupling : The compound can be coupled with other amino acids or peptide fragments using standard coupling reagents like DCC or EDC, facilitating the formation of larger peptide structures with desired biological activities.

Table 1: Comparative Analysis of Related Compounds

Compound NameMolecular WeightBiological ActivityReferences
Fmoc-Gly-Gly-Phe-OtBu557.6 g/molPeptide synthesis
tert-butyl 6-diazo-5-oxo-l-norleucine300.4 g/molAnticancer agent
tert-butyl 2-amino-3-phenylpropanoate219.3 g/molEnzyme inhibition

Case Study: Anticancer Efficacy

A recent study demonstrated that derivatives of Fmoc-Gly-Gly-Phe-OtBu could serve as prodrugs with enhanced pharmacokinetic profiles, exhibiting improved solubility and metabolic stability in vivo. These findings suggest that modifications to the original structure can lead to significant therapeutic advancements in cancer treatment .

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